molecular formula C31H37N3O9 B12747280 (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide CAS No. 91454-31-8

(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide

Cat. No.: B12747280
CAS No.: 91454-31-8
M. Wt: 595.6 g/mol
InChI Key: SJUQXCDIUXKOLY-SPIKMXEPSA-N
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Description

(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butenedioic acid moiety and an isoquinolinyl-piperidinylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinolinyl intermediate, followed by the introduction of the piperidinylacetamide group. The final step involves the formation of the butenedioic acid moiety through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylacetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinolinyl derivatives and piperidinylacetamide analogs. Examples include:

  • N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide
  • (E)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide lies in its specific structural configuration, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

91454-31-8

Molecular Formula

C31H37N3O9

Molecular Weight

595.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C23H29N3O.2C4H4O4/c1-25-15-20(18-9-4-2-5-10-18)19-11-8-12-22(21(19)16-25)24-23(27)17-26-13-6-3-7-14-26;2*5-3(6)1-2-4(7)8/h2,4-5,8-12,20H,3,6-7,13-17H2,1H3,(H,24,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

SJUQXCDIUXKOLY-SPIKMXEPSA-N

Isomeric SMILES

CN1CC2=C(C(C1)C3=CC=CC=C3)C=CC=C2NC(=O)CN4CCCCC4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)NC(=O)CN3CCCCC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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